1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride
Description
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride is a substituted dihydropyridine derivative with a 4-methylbenzyl group attached to the nitrogen atom of the heterocyclic ring. Notably, commercial availability of this compound is restricted, as evidenced by its "discontinued" status across multiple product listings by CymitQuimica (2025) .
The hydrochloride salt form enhances solubility in polar solvents, a common modification for improving bioavailability in drug development.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyridin-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c1-11-5-7-12(8-6-11)10-15-9-3-2-4-13(15)14;/h2-9,14H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISSVMSBMBYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=CC2=N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium Channel Blocker Activity
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride may exhibit calcium channel blocking activity akin to other dihydropyridines. This property could potentially lead to applications in treating cardiovascular diseases by relaxing blood vessels and lowering blood pressure through interference with calcium ion movement in smooth muscle cells.
Antimicrobial Potential
Research into similar compounds has shown promising antimicrobial activities. For instance, hybrid molecules incorporating dihydropyridine structures have been evaluated for their efficacy against multidrug-resistant pathogens. The potential for this compound to act as an antimicrobial agent warrants further investigation .
Potential Derivatives and Future Research Directions
The ability to synthesize derivatives from this compound opens avenues for the development of new therapeutic agents. Future research should focus on:
- Biological Activity Profiling : Comprehensive studies to elucidate the specific biological activities of this compound and its derivatives.
- Mechanistic Studies : Investigating the mechanisms through which this compound may exert its effects, particularly in relation to calcium channel interactions.
- Formulation Development : Exploring formulations that could enhance the bioavailability and efficacy of this compound in clinical settings.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other dihydropyridine derivatives, particularly 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS 83441-26-3), which substitutes the 4-methylphenyl group with a benzyl moiety . Key differences include:
The 4-methylphenyl group introduces steric and electronic effects distinct from the benzyl group.
Functional Analogues
- Unlike the dihydropyridine derivatives, dopamine is a catecholamine with well-characterized neurotransmitter activity .
- Complex heterocycles (e.g., pyrido-pyrimidinones from Pharmacopeial Forum, 2005): These compounds feature fused heterocyclic systems but lack the imine functionality and substitution pattern of the target compound .
Stability and Reactivity
Dihydropyridine derivatives are prone to oxidation under ambient conditions, forming pyridinium salts. The presence of the 4-methylphenyl group in the target compound may stabilize the dihydropyridine ring via steric hindrance, delaying oxidation compared to simpler analogues. However, experimental data confirming this hypothesis are lacking.
Biological Activity
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride, with a molecular formula of C₁₃H₁₅ClN₂ and a molecular weight of approximately 234.73 g/mol, is an organic compound primarily utilized in research settings. Its structure features a dihydropyridine core and an imine functional group, which are characteristic of compounds that may exhibit significant biological activity. This article explores the biological activity of this compound, including its potential applications and mechanisms of action.
- IUPAC Name : this compound
- CAS Number : 1052545-57-9
- Molecular Weight : 234.73 g/mol
- Physical Form : Typically appears as a powder.
The biological activity of this compound is hypothesized to be similar to other dihydropyridine derivatives, which are known for their calcium channel blocking activities. This mechanism may lead to:
- Vasodilation : By blocking calcium ion movement in smooth muscle cells, the compound could potentially relax blood vessels and lower blood pressure.
- Neuroprotective Effects : Some dihydropyridine derivatives have shown neuroprotective properties by modulating neurotransmitter release and protecting against neurotoxicity.
Comparative Studies
Research on similar compounds has indicated various biological activities. For instance:
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies suggest that dihydropyridine derivatives can exhibit significant antimicrobial properties. For example, pyrazole derivatives related to this class demonstrated minimum inhibitory concentrations (MIC) against various pathogens, indicating potential for development as antimicrobial agents .
- Neurotoxicity Studies : Analogous compounds have been evaluated for neurotoxic effects mediated by monoamine oxidase (MAO) activity. Compounds that are good substrates for MAO-B were found to be neurotoxic, suggesting that similar assessments could be conducted for this compound .
- Calcium Channel Blockade : If this compound exhibits calcium channel blocking activity akin to other dihydropyridines, it could play a role in cardiovascular therapies aimed at managing hypertension and other related conditions.
Future Research Directions
Further research is necessary to establish the specific biological effects and therapeutic potential of this compound. Key areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.
- Derivatives Synthesis : Exploring modifications to the structure to enhance efficacy or reduce toxicity.
Q & A
Q. What are the recommended synthetic routes for 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride, and how can their efficiency be evaluated?
Methodological Answer: Synthetic routes should prioritize regioselective alkylation and imine formation. Key steps include:
- Alkylation of pyridine derivatives with 4-methylbenzyl halides under inert conditions (e.g., N₂ atmosphere).
- Imine formation via condensation with ammonia equivalents in polar aprotic solvents (e.g., DMF or acetonitrile).
- Acidification (HCl) to isolate the hydrochloride salt.
Efficiency is evaluated by: - Yield optimization using Design of Experiments (DoE) to test variables (temperature, solvent ratio, reaction time) .
- Purity assessment via HPLC or LC-MS to quantify byproducts (e.g., unreacted starting materials) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural confirmation :
- NMR (¹H/¹³C) : Identify aromatic protons (6.5–8.0 ppm for pyridine and benzyl groups) and imine protons (~8.5 ppm).
- IR spectroscopy : Confirm C=N stretch (~1640–1690 cm⁻¹) and NH bending (~1600 cm⁻¹).
- Purity analysis :
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First-aid measures :
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps (alkylation, imine formation).
- Transition-state analysis identifies rate-limiting steps (e.g., proton transfer in imine formation).
- Machine learning (ML) models trained on experimental data prioritize solvent systems (e.g., DMF vs. THF) for higher yields .
- Feedback loops : Experimental results refine computational models to improve reaction prediction accuracy .
Q. What statistical experimental design approaches are suitable for resolving conflicting data in reaction yield optimization?
Methodological Answer:
- Factorial design : Test interactions between variables (e.g., temperature × catalyst loading) to identify dominant factors.
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent polarity vs. yield).
- Robustness testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., humidity) .
- Data reconciliation : Apply ANOVA to resolve contradictions between replicate experiments .
Q. What strategies are recommended for elucidating the reaction mechanism involving this compound in catalytic systems?
Methodological Answer:
- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in imine formation.
- Kinetic isotope effects (KIE) : Compare reaction rates with H/D-labeled substrates to identify rate-determining steps.
- In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions.
- Computational docking : Simulate interactions between the compound and catalytic surfaces (e.g., metal catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
